molecular formula C6H12O2 B6162501 (2E)-2,3-dimethylbut-2-ene-1,4-diol CAS No. 155389-42-7

(2E)-2,3-dimethylbut-2-ene-1,4-diol

Cat. No.: B6162501
CAS No.: 155389-42-7
M. Wt: 116.2
InChI Key:
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Description

(2E)-2,3-dimethylbut-2-ene-1,4-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH), and it is characterized by a double bond between the second and third carbon atoms in its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2,3-dimethylbut-2-ene-1,4-diol can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by hydrogenation. The reaction conditions typically include the use of a base catalyst, such as sodium hydroxide, and a hydrogenation catalyst, such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow process, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(2E)-2,3-dimethylbut-2-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond can be reduced to form a saturated diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for the reduction of the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of hydroxyl groups.

Major Products Formed

    Oxidation: The oxidation of this compound can yield 2,3-dimethylbutane-2,3-dione or 2,3-dimethylbutane-1,4-dicarboxylic acid.

    Reduction: The reduction of the double bond results in 2,3-dimethylbutane-1,4-diol.

    Substitution: Substitution reactions can produce compounds such as 2,3-dimethylbut-2-ene-1,4-dichloride or 2,3-dimethylbut-2-ene-1,4-diamine.

Scientific Research Applications

(2E)-2,3-dimethylbut-2-ene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which (2E)-2,3-dimethylbut-2-ene-1,4-diol exerts its effects depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically the sites of reactivity, undergoing electron transfer to form oxidized products. In reduction reactions, the double bond is the primary site of reactivity, accepting electrons to form a saturated compound. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

(2E)-2,3-dimethylbut-2-ene-1,4-diol can be compared with other similar compounds, such as:

    2,3-dimethylbutane-1,4-diol: Lacks the double bond present in this compound.

    2,3-dimethylbut-2-ene-1,4-dione: Contains carbonyl groups instead of hydroxyl groups.

    2,3-dimethylbutane-1,4-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxyl groups.

Properties

CAS No.

155389-42-7

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

0

Origin of Product

United States

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